4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the reaction of 2-methylimidazole with a thiazole derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where imidazole and thiazole derivatives have shown efficacy.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, due to the presence of the imidazole and thiazole rings. These interactions can lead to the modulation of biological processes, making it a compound of interest in drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-isopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
- 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyridine
Uniqueness
4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of the imidazole and thiazole rings, which confer distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6ClN3OS |
---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
4-chloro-2-(2-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6ClN3OS/c1-5-10-2-3-12(5)8-11-7(9)6(4-13)14-8/h2-4H,1H3 |
InChI Key |
ZOFYCJLWTVWNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC(=C(S2)C=O)Cl |
Origin of Product |
United States |
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